alpha-Carotene alpha-Carotene α-Carotene is a precursor of vitamin A that has been found in various fruits and vegetables. It inhibits proliferation of GOTO human neuroblastoma cells more potently than β-carotene and halts the cell cycle at the G0/G1 phase concomitantly with a reduction in the mRNA expression of the protooncogene N-Myc. α-Carotene is one of the primary isomers of carotene, enantiomerically pure form of metabolite in carotenoid biosynthesis, biosynthesis of plant secondary metabolites, biosynthesis of terpenoids and steroids and the biosynthesis of secondary metabolites.
Brand Name: Vulcanchem
CAS No.: 7488-99-5
VCID: VC0108777
InChI: InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-/m0/s1
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Molecular Formula: C40H56
Molecular Weight: 536.9 g/mol

alpha-Carotene

CAS No.: 7488-99-5

Reference Standards

VCID: VC0108777

Molecular Formula: C40H56

Molecular Weight: 536.9 g/mol

alpha-Carotene - 7488-99-5

CAS No. 7488-99-5
Product Name alpha-Carotene
Molecular Formula C40H56
Molecular Weight 536.9 g/mol
IUPAC Name 1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Standard InChI InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-/m0/s1
Standard InChIKey ANVAOWXLWRTKGA-NTXLUARGSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Boiling Point 644.94°C (rough estimate)
Melting Point 187.50° (evacuated tube)
Description α-Carotene is a precursor of vitamin A that has been found in various fruits and vegetables. It inhibits proliferation of GOTO human neuroblastoma cells more potently than β-carotene and halts the cell cycle at the G0/G1 phase concomitantly with a reduction in the mRNA expression of the protooncogene N-Myc. α-Carotene is one of the primary isomers of carotene, enantiomerically pure form of metabolite in carotenoid biosynthesis, biosynthesis of plant secondary metabolites, biosynthesis of terpenoids and steroids and the biosynthesis of secondary metabolites.
Synonyms (+)-α-Carotene; α-Carotene (natural); all-trans-α-Carotene; (6’R)-α-Carotene;
Reference 1. Maurer MM, Mein JR, Chaudhuri SK, Constant HL. An improved UHPLC-UV method for separation and quantification of carotenoids in vegetable crops. Food Chem. 2014 Dec 15;165:475-82. doi: 10.1016/j.foodchem.2014.05.038. Epub 2014 May 17. PMID: 25038701.

2. Yang LE, Huang XQ, Hang Y, Deng YY, Lu QQ, Lu S. The P450-type carotene hydroxylase PuCHY1 from Porphyra suggests the evolution of carotenoid metabolism in red algae. J Integr Plant Biol. 2014 Sep;56(9):902-15. doi: 10.1111/jipb.12229. Epub 2014 Aug 11. PMID: 24942088.

3. Bijttebier S, D'Hondt E, Noten B, Hermans N, Apers S, Voorspoels S. Ultra high performance liquid chromatography versus high performance liquid chromatography: stationary phase selectivity for generic carotenoid screening. J Chromatogr A. 2014 Mar 7;1332:46-56. doi: 10.1016/j.chroma.2014.01.042. Epub 2014 Jan 24. PMID: 24534422.

4. Khachik F, Spangler CJ, Smith JC Jr, Canfield LM, Steck A, Pfander H. Identification, quantification, and relative concentrations of carotenoids and their metabolites in human milk and serum. Anal Chem. 1997 May 15;69(10):1873-81. doi: 10.1021/ac961085i. PMID: 9164160.

5. Yeum KJ, Booth SL, Sadowski JA, Liu C, Tang G, Krinsky NI, Russell RM. Human plasma carotenoid response to the ingestion of controlled diets high in fruits and vegetables. Am J Clin Nutr. 1996 Oct;64(4):594-602. doi: 10.1093/ajcn/64.4.594. PMID: 8839505.
PubChem Compound 6419725
Last Modified Nov 11 2021
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